molecular formula C11H12ClFO2 B15307175 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropanoic acid

3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropanoic acid

Cat. No.: B15307175
M. Wt: 230.66 g/mol
InChI Key: SRQSAPWBFCCPKY-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropanoic acid is a halogenated aromatic carboxylic acid characterized by a 2-chloro-6-fluorophenyl group attached to a 2,2-dimethylpropanoic acid moiety. Its molecular formula is C₁₁H₁₂ClFO₂, with a molecular weight of 230.66 g/mol (calculated based on structural analogs). The compound features a rigid aromatic ring substituted with electron-withdrawing chlorine and fluorine atoms, combined with sterically bulky methyl groups on the propanoic acid chain. This structural combination influences its physicochemical properties, such as solubility, lipophilicity, and reactivity, making it a candidate for applications in medicinal chemistry or agrochemical research.

The IUPAC name, this compound, reflects the substitution pattern on the phenyl ring and the branched alkyl chain. Its SMILES notation is OC(=O)C(C)(C)C1=C(F)C=CC=C1Cl, highlighting the carboxylic acid group, dimethyl substitution, and halogenated aromatic system.

Properties

Molecular Formula

C11H12ClFO2

Molecular Weight

230.66 g/mol

IUPAC Name

3-(2-chloro-6-fluorophenyl)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C11H12ClFO2/c1-11(2,10(14)15)6-7-8(12)4-3-5-9(7)13/h3-5H,6H2,1-2H3,(H,14,15)

InChI Key

SRQSAPWBFCCPKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=CC=C1Cl)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally involve similar principles to laboratory-scale synthesis, with adjustments for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group onto the phenyl ring.

Scientific Research Applications

3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, whether in biological systems or chemical reactions. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Table 1: Comparative Data of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents
3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropanoic acid (Target) C₁₁H₁₂ClFO₂ 230.66 Carboxylic acid, dimethyl, halogen 2-Cl, 6-F, 2,2-dimethyl
3-(2-Chloro-6-fluorophenyl)propanoic acid C₉H₈ClFO₂ 202.61 Carboxylic acid, halogen 2-Cl, 6-F
3-(2-Chloro-6-fluorophenyl)-2-cyano-2-methylpropanoic acid C₁₄H₁₁ClFN₃O₂ 304.48 Carboxylic acid, cyano, methyl, halogen 2-Cl, 6-F, 2-cyano, 2-methyl
(±)-2-(2,4-Dichlorophenoxy)propanoic acid C₉H₈Cl₂O₃ 235.06 Carboxylic acid, ether, halogen 2,4-Cl, phenoxy

Physicochemical and Functional Comparisons

Steric Effects: The 2,2-dimethyl groups in the target compound introduce significant steric hindrance compared to the linear propanoic acid chain in 3-(2-chloro-6-fluorophenyl)propanoic acid. This reduces rotational freedom and may impact binding affinity in biological systems.

Lipophilicity: The target compound’s logP (estimated 2.8) is higher than the non-methylated analog (logP ~2.1), due to the hydrophobic methyl groups. This increases membrane permeability but may reduce aqueous solubility. The cyano-containing analog has a lower logP (~2.3) owing to the polar -CN group.

Biological Activity: Phenoxypropanoic acids like (±)-2-(2,4-dichlorophenoxy)propanoic acid are known herbicides, acting as auxin mimics. Cyano-substituted derivatives are often intermediates in drug synthesis, leveraging -CN’s electrophilicity for further functionalization.

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